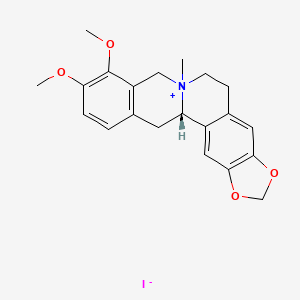

N-Methylcanadium iodide

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

(1S)-16,17-dimethoxy-13-methyl-5,7-dioxa-13-azoniapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-2,4(8),9,15(20),16,18-hexaene;iodide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24NO4.HI/c1-22-7-6-14-9-19-20(26-12-25-19)10-15(14)17(22)8-13-4-5-18(23-2)21(24-3)16(13)11-22;/h4-5,9-10,17H,6-8,11-12H2,1-3H3;1H/q+1;/p-1/t17-,22?;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZXUCIMPDKYWNT-QPQWPYBDSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]12CCC3=CC4=C(C=C3C1CC5=C(C2)C(=C(C=C5)OC)OC)OCO4.[I-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[N+]12CCC3=CC4=C(C=C3[C@@H]1CC5=C(C2)C(=C(C=C5)OC)OC)OCO4.[I-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24INO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

481.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of N-Methylpyridinium Iodide

A Note on Nomenclature: The compound "N-Methylcanadium iodide" specified in the topic query does not correspond to a known chemical entity, as "Canadium" is not a recognized element. Based on phonetic and structural similarities, this guide will focus on the well-documented compound N-Methylpyridinium Iodide , which is the likely intended subject of the query.

This technical guide is intended for researchers, scientists, and professionals in drug development, providing a comprehensive overview of the physical and chemical properties of N-Methylpyridinium Iodide. The information is presented with a focus on quantitative data, experimental methodologies, and process visualization.

Chemical Identity and Structure

N-Methylpyridinium iodide is a quaternary ammonium (B1175870) salt consisting of a methyl-substituted pyridinium (B92312) cation and an iodide anion. It is a simple yet versatile organic compound often used in synthesis and material science.

-

IUPAC Name: 1-methylpyridin-1-ium iodide

-

Molecular Formula: C₆H₈IN

-

CAS Number: 930-73-4

-

Molecular Weight: 221.04 g/mol

Summary of Physical Properties

The following tables summarize the key physical properties of N-Methylpyridinium iodide.

Table 1: General and Thermodynamic Properties

| Property | Value |

| Appearance | White to pale yellow crystalline powder.[1] |

| Melting Point | 116 °C.[2] |

| Density | 1.8070 g/cm³.[1] |

| LogP (Octanol/Water) | -3.30.[3] |

Table 2: Solubility Profile

| Solvent | Solubility |

| Water | Soluble, attributed to strong ion-dipole interactions.[1][2] |

| Ethanol | Soluble.[4] |

| Methanol | Soluble.[4] |

| Hexane | Low solubility.[4] |

| Ether | Low solubility.[4] |

Table 3: Crystallographic Data

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions | a = 7.744 Å, b = 8.541 Å, c = 12.045 Å |

| N-I Distance | 3.76 Å (out of plane) |

| C-I Distances | 3.90 Å and 3.98 Å (in plane) |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of N-Methylpyridinium iodide.

¹H NMR Spectroscopy

The ¹H NMR spectrum of N-Methylpyridinium iodide is expected to show three main signals corresponding to the protons on the pyridinium ring and the methyl group. Due to the positive charge on the nitrogen, the aromatic protons are deshielded and appear at a higher chemical shift (downfield) compared to pyridine (B92270).

-

Protons ortho to Nitrogen (H2, H6): Expected to be the most downfield.

-

Proton para to Nitrogen (H4): Expected to be intermediate.

-

Protons meta to Nitrogen (H3, H5): Expected to be the most upfield of the aromatic protons.

-

N-Methyl Protons (-CH₃): Expected as a singlet further upfield.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show distinct signals for the different carbon environments in the molecule. Similar to the proton spectrum, the carbons of the pyridinium ring are deshielded.

-

Carbons ortho to Nitrogen (C2, C6): Expected to be the most downfield in the aromatic region.

-

Carbon para to Nitrogen (C4): Expected to be at an intermediate chemical shift.

-

Carbons meta to Nitrogen (C3, C5): Expected to be the most upfield of the aromatic carbons.

-

N-Methyl Carbon (-CH₃): Expected to be the most upfield signal.

Infrared (IR) Spectroscopy

The IR spectrum of N-Methylpyridinium iodide displays characteristic absorption bands for aromatic C-H and C-C bonds, as well as C-N stretching vibrations. Key expected regions for absorption include:

-

~3100-3000 cm⁻¹: Aromatic C-H stretching.[5]

-

~1600-1450 cm⁻¹: Aromatic C=C and C=N stretching vibrations.[5]

-

Below 900 cm⁻¹: Out-of-plane C-H bending.[5]

Experimental Protocols

Detailed methodologies for the synthesis and characterization of N-Methylpyridinium iodide are provided below.

This protocol describes the quaternization of pyridine with methyl iodide.

Materials:

-

Pyridine (dried over molecular sieves)

-

Methyl iodide

-

Acetone (B3395972) (dry)

-

Round-bottom flask with a reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Büchner funnel and flask for filtration

Procedure:

-

In a round-bottom flask, dissolve an equimolar amount of dry pyridine in an excess of dry acetone.

-

While stirring, slowly add an equimolar amount of methyl iodide to the solution.

-

The reaction is typically exothermic and may proceed at room temperature. Gentle heating or refluxing can be applied to ensure the completion of the reaction.

-

As the reaction proceeds, N-Methylpyridinium iodide will precipitate out of the acetone solution.

-

After the reaction is complete (typically monitored by TLC or the cessation of precipitation), cool the mixture in an ice bath to maximize crystallization.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the collected crystals with a small amount of cold, dry acetone or ether to remove any unreacted starting materials.

-

Dry the product under vacuum to obtain N-Methylpyridinium iodide as a crystalline solid.

The melting point is determined using a standard capillary melting point apparatus.

Materials:

-

N-Methylpyridinium iodide (finely powdered and dry)

-

Capillary tubes (sealed at one end)

-

Melting point apparatus

Procedure:

-

Pack a small amount of the finely powdered N-Methylpyridinium iodide into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature about 15-20 °C below the expected melting point.

-

Then, decrease the heating rate to 1-2 °C per minute to ensure accurate determination.

-

Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point of the sample.

This protocol outlines a standard method for qualitatively assessing solubility.

Materials:

-

N-Methylpyridinium iodide

-

Test tubes

-

A range of solvents (e.g., water, ethanol, methanol, hexane, ether)

-

Vortex mixer

Procedure:

-

Place approximately 10-20 mg of N-Methylpyridinium iodide into a series of clean, dry test tubes.

-

To each test tube, add 1 mL of a different solvent.

-

Agitate the mixtures vigorously using a vortex mixer for 1-2 minutes.

-

Allow any undissolved solid to settle and visually inspect the solution.

-

Classify the solubility as "soluble" (no visible solid), "partially soluble" (some solid remains but a significant amount has dissolved), or "insoluble" (the majority of the solid remains undissolved).

Mandatory Visualizations

The following diagrams illustrate key workflows related to N-Methylpyridinium iodide.

Caption: Synthesis workflow for N-Methylpyridinium Iodide.

Caption: Experimental workflow for melting point determination.

References

An In-depth Technical Guide to the Synthesis of N-Methylcanadium Iodide from Canadine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of N-Methylcanadium iodide from its precursor, the alkaloid canadine (B1168894). The synthesis involves a classic N-methylation reaction, a fundamental transformation in organic and medicinal chemistry. This document outlines the chemical principles, a detailed experimental protocol, and the necessary data for the successful preparation and characterization of the target compound.

Introduction and Reaction Overview

This compound, also known as 1-α-Canadine methiodide, is a quaternary ammonium (B1175870) salt derived from canadine.[1] Canadine, a protoberberine alkaloid, is naturally found in plant species such as Zanthoxylum ocumarense.[1] The synthesis to its N-methylated form is a crucial step for various research applications, including its role as an intermediate in the biosynthesis of other complex alkaloids like noscapine (B1679977).[2]

The core of the synthesis is the N-methylation of the tertiary amine in the canadine molecule. This transformation is typically achieved via a bimolecular nucleophilic substitution (SN2) reaction.[3] In this process, the lone pair of electrons on the nitrogen atom of canadine acts as a nucleophile, attacking the electrophilic methyl group of methyl iodide. Iodide serves as an excellent leaving group, facilitating the formation of the quaternary ammonium iodide salt. To enhance the nucleophilicity of the amine and to neutralize the resulting hydroiodic acid, a mild base such as potassium carbonate is commonly employed. The reaction is best performed in a polar aprotic solvent to solvate the cationic transition state and promote the SN2 mechanism.

Physicochemical and Quantitative Data

Quantitative data for this specific reaction is not extensively detailed in readily available literature. Therefore, the reaction parameters provided are based on established general protocols for the N-methylation of tertiary amines and alkaloids.[3] Physicochemical data for the primary reactant and product are summarized below for reference.

Table 1: Physicochemical Properties of Reactant and Product

| Property | Canadine (Reactant) | This compound (Product) |

| IUPAC Name | 9,10-Dimethoxy-5,8,13,13a-tetrahydro-6H-[1][3]dioxolo[4,5-g]isoquinolino[3,2-a]isoquinoline | 16,17-dimethoxy-13-methyl-5,7-dioxa-13-azoniapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-2,4(8),9,15(20),16,18-hexaene iodide |

| Synonyms | (S)-Tetrahydroberberine, Xanthopuccine | 1-α-Canadine methoiodide |

| CAS Number | 522-97-4 | 100176-93-0 |

| Molecular Formula | C₂₀H₂₁NO₄ | C₂₁H₂₄INO₄ |

| Molecular Weight | 339.39 g/mol | 481.3 g/mol |

| Appearance | Solid | Solid |

| Purity | >95% (Typical for commercial sources) | ≥95% (Achievable post-purification)[1] |

Table 2: Representative Reaction Parameters

| Parameter | Value / Condition | Notes |

| Canadine | 1.0 eq | Starting material. |

| Methyl Iodide (CH₃I) | 1.5 - 3.0 eq | Methylating agent; used in excess to drive the reaction to completion. |

| Potassium Carbonate (K₂CO₃) | 2.0 - 4.0 eq | Anhydrous base to facilitate the reaction. |

| Solvent | Anhydrous N,N-Dimethylformamide (DMF) or Acetone | Polar aprotic solvent is crucial to prevent hydrolysis and favor the SN2 pathway.[3] |

| Temperature | 60 - 80 °C (Reflux for Acetone) | Moderate heating increases the reaction rate. |

| Reaction Time | 12 - 24 hours | Progress should be monitored by Thin Layer Chromatography (TLC). |

| Purity (Post-Workup) | >95% (by HPLC) | Achievable with proper purification.[1][3] |

Detailed Experimental Protocol

This protocol describes a representative procedure for the synthesis of this compound from canadine.

3.1 Materials and Reagents

-

Canadine (1.0 eq)

-

Methyl Iodide (CH₃I, 2.0 eq)

-

Anhydrous Potassium Carbonate (K₂CO₃, 3.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl Acetate (B1210297)

-

Deionized Water

-

Brine (Saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

3.2 Equipment

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and hotplate

-

Inert atmosphere setup (e.g., nitrogen or argon line)

-

Standard laboratory glassware (beakers, separatory funnel, graduated cylinders)

-

Rotary evaporator

-

Filtration apparatus

3.3 Procedure

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add canadine (1.0 eq) and anhydrous potassium carbonate (3.0 eq).

-

Solvent Addition: Add anhydrous DMF via syringe to dissolve the starting material. The volume should be sufficient to create a stirrable suspension (e.g., 10-20 mL per gram of canadine).

-

Reagent Addition: While stirring the suspension, slowly add methyl iodide (2.0 eq) to the reaction mixture at room temperature.

-

Reaction Execution: Heat the reaction mixture to 60-80 °C. Maintain stirring and monitor the reaction's progress by TLC until the starting material is consumed (typically 12-24 hours).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into ice-cold water.

-

Extraction: Extract the aqueous mixture with ethyl acetate three times. Combine the organic layers.

-

Washing: Wash the combined organic layers sequentially with deionized water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

3.4 Purification The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., methanol/ether) or by column chromatography on silica (B1680970) gel to achieve high purity (>95%).[3]

3.5 Characterization The identity and purity of the final product should be confirmed using standard analytical techniques:

-

NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure and the addition of the N-methyl group.

-

Mass Spectrometry (MS): To verify the molecular weight of the cation.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.[3]

Visualized Workflows and Pathways

4.1 Chemical Synthesis Pathway

Caption: Chemical reaction scheme for the N-methylation of canadine.

4.2 Experimental Workflow

Caption: Step-by-step experimental workflow for the synthesis.

References

N-Methylcanadium iodide molecular structure and formula

An in-depth search for the compound "N-Methylcanadium iodide" has yielded no results in established chemical databases and scientific literature. This suggests that the name is likely incorrect or refers to a non-existent or exceptionally obscure substance.

Possible reasons for the lack of information include:

-

Trivial or Incorrect Name: The name provided may be a non-standard or erroneous name for a known compound. Chemical nomenclature is precise, and slight variations can lead to entirely different or non-existent molecules.

-

Hypothetical Compound: It is possible that "this compound" is a theoretical or hypothetical molecule that has not yet been synthesized or characterized.

-

Typographical Error: A simple typographical error in the name could be leading to the null results.

Without a valid chemical identity, it is impossible to provide the requested in-depth technical guide, including its molecular structure, formula, experimental data, and associated diagrams.

Recommendation:

Researchers, scientists, and drug development professionals are advised to verify the chemical name and spelling of the compound of interest. Accurate identification is the first critical step in any scientific investigation. Please double-check the source of the name "this compound" and provide the correct chemical name or another identifier such as a CAS number or IUPAC name to enable a thorough and accurate response.

N-Methylcanadium Iodide: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide for trained professionals in research and development. N-Methylcanadium iodide is a research chemical, and a comprehensive, officially recognized Safety Data Sheet (SDS) is not publicly available. The information herein is compiled from data on related compounds, including quaternary ammonium (B1175870) salts, iodide-containing compounds, and the hazardous precursor methyl iodide. All handling of this compound should be conducted with the utmost caution in a controlled laboratory setting by qualified personnel.

Introduction

This compound is a quaternary ammonium alkaloid. It is a derivative of canadine (B1168894), a natural product found in plants of the Zanthoxylum genus.[1] As a quaternary ammonium salt, it possesses a permanently charged nitrogen atom, which influences its biological activity and handling requirements. This guide provides a summary of its known properties, and inferred safety and handling precautions based on available data for structurally related compounds.

Physical and Chemical Properties

A summary of the known physical and chemical properties of this compound is presented in Table 1. This information is crucial for understanding its behavior in experimental settings.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₁H₂₄NO₄ • I | [1] |

| Formula Weight | 481.3 g/mol | [1] |

| Appearance | Solid | [1] |

| Purity | ≥95% | [1] |

| Solubility | Soluble in methanol (B129727) and DMSO | [1] |

| Storage | -20°C | [1] |

| Stability | ≥ 4 years at -20°C | [1] |

| IUPAC Name | (1S)-16,17-dimethoxy-13-methyl-5,7-dioxa-13-azoniapentacyclo[11.8.0.0²,¹⁰.0⁴,⁸.0¹⁵,²⁰]henicosa-2,4(8),9,15(20),16,18-hexaene iodide | [2] |

| Synonyms | 1-α-Canadine methoiodide, N-methyl-α-canadinium monoiodide | [1] |

Hazard Identification and Toxicity Profile

General Hazards of Quaternary Ammonium Compounds:

-

Dermal and Respiratory Irritation: Quaternary ammonium compounds are known to cause skin and respiratory irritation.[3]

-

Allergic Reactions: Some individuals may develop allergic reactions upon exposure.[3]

-

Reproductive and Developmental Toxicity: Prolonged exposure to some quaternary ammonium compounds has been linked to reproductive and developmental toxicity in non-human mammals.[3]

Toxicity of a Structurally Related Quaternary Ammonium Iodide: A study on N-n-butyl haloperidol (B65202) iodide, a synthetic quaternary ammonium salt, revealed an acute intravenous LD50 of 5.11 mg/kg in mice, indicating high toxicity.[4][5] Toxic effects included severe hypotension, arrhythmias, and dose-dependent increases in lactate (B86563) dehydrogenase (LDH), blood urea (B33335) nitrogen (BUN), and serum lactate levels.[4][5]

Given these data, this compound should be treated as a potentially toxic substance.

Handling Precautions and Personal Protective Equipment (PPE)

Due to the lack of specific data and the potential for toxicity, stringent handling precautions must be observed.

Engineering Controls:

-

All work with solid this compound and its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.

Personal Protective Equipment (PPE):

-

Gloves: Chemical-resistant gloves (e.g., nitrile) should be worn at all times.

-

Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.

-

Lab Coat: A flame-resistant lab coat should be worn.

-

Respiratory Protection: If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge should be used.

A logical workflow for handling this compound is depicted in the following diagram:

Caption: Diagram 1: this compound Handling Workflow

First Aid Measures

In the event of exposure, immediate action is critical.

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

-

Ingestion: Do not induce vomiting. If the individual is conscious, rinse their mouth with water. Seek immediate medical attention.

Experimental Protocols: Synthesis of this compound

The synthesis of this compound typically involves the methylation of canadine using methyl iodide.[2]

Warning: Methyl iodide is a highly toxic and carcinogenic substance. All procedures involving methyl iodide must be performed in a certified chemical fume hood with appropriate PPE.

General Protocol:

-

Dissolution: Dissolve canadine in a suitable solvent.

-

Addition of Base: Add a base, such as potassium carbonate, to the solution.[2]

-

Methylation: Slowly add methyl iodide to the reaction mixture.

-

Reaction: Allow the reaction to proceed, monitoring for completion by an appropriate method (e.g., TLC).

-

Workup and Purification: Upon completion, the reaction mixture is worked up to isolate the this compound product. Purification is typically achieved through recrystallization or chromatography.

The logical flow of this synthesis is illustrated below:

Caption: Diagram 2: Synthesis of this compound

Spill and Waste Disposal

Spill Response:

-

In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.

-

For a large spill, evacuate the area and contact your institution's environmental health and safety department.

Waste Disposal:

-

All waste containing this compound should be disposed of as hazardous chemical waste in accordance with institutional and local regulations. Do not dispose of it in the regular trash or down the drain.

Conclusion

While this compound is a valuable compound for research, the lack of specific safety data necessitates a highly cautious approach to its handling. By adhering to the principles of good laboratory practice, utilizing appropriate engineering controls and personal protective equipment, and being prepared for emergencies, researchers can work with this compound safely. It is strongly recommended that a risk assessment be conducted before any new experimental procedure involving this compound.

References

- 1. caymanchem.com [caymanchem.com]

- 2. westliberty.edu [westliberty.edu]

- 3. Quaternary Ammonium Compound Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In vivo toxic and lethal cardiorespiratory effects of a synthetic quaternary ammonium salt derivative of haloperidol in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In vivo toxic and lethal cardiorespiratory effects of a synthetic quaternary ammonium salt derivative of haloperidol in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to N-Methylcanadium Iodide: A Protoberberine Alkaloid Derivative

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of N-Methylcanadium iodide, a quaternary ammonium (B1175870) salt derived from the protoberberine alkaloid, canadine (B1168894) (also known as tetrahydroberberine). While this specific derivative is noted in chemical literature, it is primarily recognized as a synthetic and biosynthetic intermediate. Detailed pharmacological data on this compound itself is limited; therefore, this guide contextualizes its properties within the broader, well-researched class of protoberberine alkaloids and its parent compound, canadine.

Introduction to Protoberberine Alkaloids and this compound

Protoberberine alkaloids are a large and structurally diverse class of isoquinoline (B145761) alkaloids characterized by a tetracyclic ring system: the 5,6-dihydrodibenzo[a,g]quinolizinium skeleton.[1][2][3] These compounds are widely distributed in plant families such as Papaveraceae, Berberidaceae, and Ranunculaceae.[2] Many, like berberine (B55584) and palmatine, exhibit a wide spectrum of potent biological activities, including antimicrobial, anti-inflammatory, anticancer, and antidiabetic effects.[1][4]

This compound is the N-methylated quaternary iodide salt of (S)-canadine.[5] Canadine, or (S)-tetrahydroberberine, is a key protoberberine alkaloid that serves as the immediate metabolic precursor to berberine.[6] The N-methylation of canadine is a crucial enzymatic step in the biosynthesis of other complex alkaloids, such as the anticancer agent noscapine (B1679977).[7][8][9] As a quaternary ammonium salt, this compound possesses a permanent positive charge, a feature it shares with bioactive alkaloids like berberine, which influences its chemical reactivity and potential biological interactions.[10]

Physicochemical and Toxicological Data

Table 1: Physicochemical Properties of this compound and Canadine

| Property | This compound | Canadine ((S)-Tetrahydroberberine) |

|---|---|---|

| Molecular Formula | C₂₁H₂₄INO₄[5] | C₂₀H₂₁NO₄[11][12] |

| Molecular Weight | 481.3 g/mol [5] | 339.4 g/mol [11] |

| CAS Number | 100176-93-0[5] | 522-97-4 (racemic), 5096-57-1 (l-Form)[11][12] |

| IUPAC Name | 16,17-dimethoxy-13-methyl-5,7-dioxa-13-azoniapentacyclo[11.8.0.0²,¹⁰.0⁴,⁸.0¹⁵,²⁰]henicosa-2,4(8),9,15(20),16,18-hexaene;iodide[5] | 5,8,13,13a-Tetrahydro-9,10-dimethoxy-6H-benzo[g]-1,3-benzodioxolo[5,6-a]quinolizine[12] |

| Appearance | Solid[11] | Crystals[12] |

Table 2: Acute Toxicity of Canadine (Parent Compound)

| Organism | Route of Administration | LD₅₀ (mg/kg) | Reference |

|---|---|---|---|

| Mouse | Intravenous (i.v.) | 100 | [12] |

| Mouse | Subcutaneous (s.c.) | 790 | [12] |

| Mouse | Oral | 940 |[12] |

Biosynthesis and Chemical Synthesis

This compound sits (B43327) at a critical branch point in alkaloid biosynthesis. Its formation begins with (S)-reticuline, which is converted in several steps to (S)-canadine. The enzyme Tetrahydroprotoberberine N-methyltransferase (TNMT) then catalyzes the N-methylation of (S)-canadine.[7] This product is a key intermediate in the pathway leading to phthalideisoquinoline alkaloids like noscapine.[7][9]

Caption: Biosynthetic pathway from (S)-Reticuline to (S)-N-Methylcanadine.

The synthesis of this compound is typically achieved through the direct methylation of canadine.

Protocol: Synthesis of this compound from (S)-Canadine

-

Principle: This procedure involves a standard Sₙ2 reaction where the nucleophilic nitrogen atom of the tertiary amine in canadine attacks the electrophilic methyl group of methyl iodide, forming a quaternary ammonium iodide salt.[5]

-

Materials:

-

(S)-Canadine (tetrahydroberberine)

-

Methyl iodide (CH₃I)[5]

-

Anhydrous solvent (e.g., Acetonitrile (B52724) or Dichloromethane)

-

Reaction vessel with magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

-

Rotary evaporator

-

Filtration apparatus

-

-

Procedure:

-

Dissolve 1.0 equivalent of (S)-canadine in a minimal amount of anhydrous acetonitrile in a clean, dry reaction vessel under an inert atmosphere.

-

Add 1.5 to 2.0 equivalents of methyl iodide to the solution at room temperature with continuous stirring.

-

Seal the reaction vessel and stir the mixture at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

As the reaction proceeds, the this compound product, being a salt, will precipitate out of the non-polar solvent.

-

Upon completion, collect the precipitate by vacuum filtration.

-

Wash the collected solid with a small amount of cold, anhydrous solvent to remove any unreacted starting materials.

-

Dry the purified solid product under vacuum.

-

-

Confirmation:

-

Confirm the structure of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to verify the addition of a methyl group and the presence of the iodide counter-ion.

-

Biological Activity and Potential Mechanisms of Action

While commercial suppliers suggest this compound has been investigated for antimicrobial and anticancer properties, there is a notable lack of peer-reviewed scientific literature detailing its specific biological activities or quantitative efficacy (e.g., IC₅₀ values).[5][13] Therefore, its mechanism of action is inferred from the behavior of its parent compound and the broader class of protoberberine alkaloids.

The parent compound, (S)-canadine, has been reported to exhibit several in vitro effects, including the stimulation of myogenesis, inhibition of muscle protein degradation, antioxidant activity, and the blocking of K(ATP) and voltage-dependent calcium channels.[6]

Protoberberine alkaloids as a class are known to modulate key cellular signaling pathways.[4][14] For example, they have shown therapeutic potential in preclinical studies by suppressing pro-inflammatory and oncogenic pathways such as the Mitogen-Activated Protein Kinase (MAPK) cascade.[14] The MAPK pathway is a critical signaling route that regulates cell proliferation, differentiation, and apoptosis; its dysregulation is a hallmark of many cancers.

Caption: Potential inhibition of the MAPK/ERK signaling pathway by protoberberines.

Representative Experimental Protocol: In Vitro Cytotoxicity Assay

To evaluate the potential anticancer activity of this compound, a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay would be employed to determine its half-maximal inhibitory concentration (IC₅₀).

Protocol: Determination of IC₅₀ via MTT Assay

-

Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

-

Materials:

-

Human cancer cell line (e.g., HepG2, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

This compound stock solution (in DMSO or water)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Multi-well spectrophotometer (plate reader)

-

-

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include wells for vehicle control (medium with DMSO) and untreated control.

-

Incubation: Incubate the plate for 48-72 hours.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 570 nm using a multi-well plate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the untreated control.

-

Plot the percentage of viability against the logarithm of the compound concentration.

-

Determine the IC₅₀ value using non-linear regression analysis.

-

Caption: Experimental workflow for determining IC₅₀ using the MTT assay.

Conclusion and Future Directions

This compound is a chemically well-defined quaternary derivative of the protoberberine alkaloid canadine. Its primary significance lies in its role as a biosynthetic intermediate in the formation of complex alkaloids like noscapine. While its structural similarity to bioactive quaternary protoberberine alkaloids such as berberine suggests potential pharmacological activity, there is a distinct lack of published, peer-reviewed data to substantiate these claims.

The provided protocols for its synthesis and for a representative biological assay offer a framework for future investigation. The key opportunity for researchers lies in the systematic evaluation of this compound's biological profile. Future studies should focus on:

-

Quantitative Bioactivity Screening: Determining the IC₅₀ or MIC (Minimum Inhibitory Concentration) values against a panel of cancer cell lines and microbial strains.

-

Mechanism of Action Studies: Investigating its effects on key signaling pathways (e.g., MAPK, PI3K/Akt, AMPK) and its potential to interact with DNA or specific enzymes.

-

Pharmacokinetic Profiling: Assessing its absorption, distribution, metabolism, and excretion (ADME) properties to determine its potential as a drug candidate.

Such research is essential to move this compound from a chemical curiosity to a compound with a well-understood and potentially valuable pharmacological profile.

References

- 1. Short and Efficient Syntheses of Protoberberine Alkaloids using Palladium-Catalyzed Enolate Arylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. is.muni.cz [is.muni.cz]

- 3. is.muni.cz [is.muni.cz]

- 4. Plant protoberberine alkaloids: structural diversity, biosynthesis, synthesis, biological activity, structure-activity relationships and clinical applications of berberine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. N-Methylcanadium (iodide) | Benchchem [benchchem.com]

- 6. Canadine - Wikipedia [en.wikipedia.org]

- 7. Structure–function studies of tetrahydroprotoberberine N-methyltransferase reveal the molecular basis of stereoselective substrate recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. CYP82Y1 is N-methylcanadine 1-hydroxylase, a key noscapine biosynthetic enzyme in opium poppy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. caymanchem.com [caymanchem.com]

- 12. Canadine [drugfuture.com]

- 13. bioaustralis.com [bioaustralis.com]

- 14. Protoberberine alkaloids: A review of the gastroprotective effects, pharmacokinetics, and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-Methylcanadium Iodide

Disclaimer: This document summarizes the currently available public information on N-Methylcanadium iodide. A comprehensive, in-depth technical guide as requested cannot be fully generated due to the absence of detailed experimental protocols, extensive quantitative data, and specific biological studies in the public domain. The information presented herein is based on secondary sources and general chemical knowledge.

Introduction

This compound, also known by its synonym 1-α-Canadine methiodide, is a quaternary quinolizidine (B1214090) alkaloid.[1] First reported in 1953, this compound was isolated from Australian flora of the Zanthoxylum genus, a source of various bioactive alkaloids.[1] Its chemical structure and properties place it within a class of compounds that are of interest to researchers in natural product chemistry and drug discovery.

Discovery and History

This compound was first isolated in 1953 by Taylor and colleagues from the University of Sydney, Australia.[1] The compound was identified as a quinolizidine constituent of Xanthoxylum ocumarense, a plant from the Rutaceae family.[1] It has also been found in certain menispermaceous plants.[1]

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 100176-93-0 | [2][3] |

| Molecular Formula | C₂₁H₂₄NO₄I | [2] |

| Molecular Weight | 481.3 g/mol | [2][3] |

| IUPAC Name | 16,17-dimethoxy-13-methyl-5,7-dioxa-13-azoniapentacyclo[11.8.0.0²,¹⁰.0⁴,⁸.0¹⁵,²⁰]henicosa-2,4(8),9,15(20),16,18-hexaene;iodide | [2] |

| Synonyms | 1-α-Canadine methiodide, Canadine α-methiodide | [1] |

| Purity | ≥95% (by HPLC) | [2][3] |

| Appearance | Solid | [3] |

| Solubility | Soluble in methanol (B129727) and DMSO | [1] |

Synthesis

This compound is synthetically produced through the methylation of the natural alkaloid canadine.[2]

The synthesis process involves two main stages: the extraction of the precursor from a natural source and the subsequent chemical modification.

References

N-Methylcanadium iodide mechanism of action theories

An In-depth Technical Guide on the Core Mechanism of Action Theories of N-Methylpyridinium (MPP+)

Abstract

N-Methylpyridinium (MPP+), the toxic metabolite of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP), is a potent neurotoxin extensively utilized in preclinical research to model Parkinson's disease (PD).[1][2] Its primary mechanism of action centers on the disruption of mitochondrial function, leading to the selective degeneration of dopaminergic neurons in the substantia nigra.[2] This guide provides a comprehensive overview of the current understanding of the MPP+ mechanism of action, detailing the core molecular events, downstream signaling pathways, and key experimental methodologies used in its study. Quantitative data from various studies are summarized to provide a comparative perspective on its neurotoxic effects.

Core Mechanism of Action: Inhibition of Mitochondrial Complex I

The neurotoxicity of MPP+ is initiated by its selective uptake into dopaminergic neurons via the dopamine (B1211576) transporter (DAT). Once inside the neuron, MPP+ accumulates in the mitochondria, driven by the mitochondrial membrane potential.[1][3] The primary molecular target of MPP+ within the mitochondria is Complex I (NADH:ubiquinone oxidoreductase) of the electron transport chain.[1][2]

By inhibiting Complex I, MPP+ instigates a cascade of detrimental events:

-

Impaired Oxidative Phosphorylation: The blockage of the electron transport chain severely curtails the production of ATP, leading to an energy deficit within the neuron.[1][2]

-

Generation of Reactive Oxygen Species (ROS): The inhibition of Complex I results in the leakage of electrons, which then react with molecular oxygen to form superoxide (B77818) radicals and other ROS.[1][2] This surge in ROS overwhelms the cell's antioxidant defenses, causing significant oxidative stress.

-

Mitochondrial Dysfunction: The combination of ATP depletion and oxidative stress leads to further mitochondrial damage, including alterations in mitochondrial morphology and dynamics.[4]

Diagram: Primary Mechanism of MPP+ Action

Caption: MPP+ is formed from MPTP in astrocytes and selectively enters dopaminergic neurons via DAT, where it inhibits mitochondrial Complex I.

Downstream Signaling Pathways

The initial mitochondrial insult triggered by MPP+ activates several downstream signaling pathways that culminate in apoptotic cell death.

-

Apoptosis and Caspase Activation: MPP+ treatment leads to the activation of caspase-3, a key executioner caspase in the apoptotic pathway.[1][5] This is often accompanied by DNA fragmentation, another hallmark of apoptosis.[1]

-

Oxidative Stress Response: The increase in intracellular ROS can activate protective signaling pathways, such as the Nrf2-ARE pathway, which upregulates the expression of antioxidant genes.[3] However, under severe MPP+-induced stress, these protective mechanisms can be overwhelmed.

-

Mitochondrial Quality Control: The PINK1/Parkin pathway, which is crucial for the removal of damaged mitochondria (mitophagy), is also implicated in the response to MPP+ induced stress.[4] Dysregulation of this pathway can exacerbate neuronal cell death.[4]

-

NF-κB Signaling: Recent studies suggest that N-methylpyridinium can also modulate inflammatory pathways, such as the NF-κB signaling pathway, which is involved in the expression of pro-inflammatory cytokines.[6]

Diagram: Downstream Signaling Pathways of MPP+ Neurotoxicity

Caption: MPP+-induced mitochondrial dysfunction triggers oxidative stress and an energy crisis, leading to the activation of apoptotic signaling cascades.

Quantitative Data on MPP+ Induced Neurotoxicity

The following tables summarize quantitative data from various studies on the effects of MPP+ on neuronal cells.

Table 1: Effects of MPP+ on Cell Viability

| Cell Line | MPP+ Concentration | Exposure Time | Viability Reduction | Reference |

| RA-differentiated SH-SY5Y | 1-3 mM | 24 h | 11-36% | [7] |

| LUHMES cells | 5 µM | 8 days | Not specified | [8] |

Table 2: Effects of MPP+ on Mitochondrial Respiration

| Cell Line | MPP+ Concentration | Parameter | Change | Reference |

| RA-differentiated SH-SY5Y | Not specified | Phosphorylation-related oxygen flux (OXPHOS) | -16.7% | [7] |

| RA-differentiated SH-SY5Y | Not specified | Phosphorylation-related oxygen flux (ETS) | -15% | [7] |

Table 3: Effects of MPP+ on ATP Levels and ROS Production

| Cell Line | MPP+ Concentration | Parameter | Change | Reference |

| MN9D and HepG2 cells | 100 µM | Intracellular ATP | Depletion | [9] |

| Cerebellar granule neurons and SH-SY5Y cells | Not specified | Intracellular Oxidative Stress | 2-3 fold increase | [5] |

| MN9D cells | Not specified | ROS Production | Increased | [10] |

Key Experimental Protocols for Studying MPP+ Neurotoxicity

The study of MPP+ neurotoxicity relies on a variety of in vitro and in vivo experimental models. A generalized workflow for in vitro studies is presented below.

Diagram: Generalized Experimental Workflow for Assessing MPP+ Neurotoxicity

Caption: A typical workflow for studying MPP+ neurotoxicity involves cell culture, exposure to the toxin, and subsequent assessment of various cellular health parameters.

Cell Culture and Differentiation

-

Cell Line: Human neuroblastoma SH-SY5Y cells are widely used due to their dopaminergic characteristics.[1]

-

Culture Conditions: Cells are typically maintained in a standard growth medium (e.g., DMEM/F12) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

Differentiation (Optional): To obtain a more mature neuronal phenotype, cells can be differentiated with agents like retinoic acid (RA).[7]

MPP+ Treatment

-

Preparation: MPP+ iodide is dissolved in sterile water or culture medium to prepare a stock solution.

-

Exposure: Cells are treated with a range of MPP+ concentrations (from µM to mM) for various time points (e.g., 24, 48 hours) to determine dose- and time-dependent effects.[7][8]

Cell Viability Assays

-

MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is indicative of their viability. The yellow tetrazolium salt MTT is reduced to purple formazan (B1609692) crystals by metabolically active cells.[11]

-

Resazurin (B115843) Assay: Similar to the MTT assay, this fluorescent assay uses the reduction of resazurin to the highly fluorescent resorufin (B1680543) to quantify cell viability.[8]

Measurement of Reactive Oxygen Species (ROS)

-

DCFH-DA Staining: 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) is a cell-permeable dye that is oxidized by ROS to the fluorescent compound dichlorofluorescein (DCF). The fluorescence intensity is proportional to the amount of intracellular ROS.[10]

-

Dihydroethidium (DHE) Staining: DHE is another fluorescent probe used to detect superoxide radicals.[5]

Assessment of Mitochondrial Function

-

High-Resolution Respirometry: This technique measures the oxygen consumption rate of cells in different respiratory states, allowing for a detailed analysis of mitochondrial function and the specific effects of toxins on the electron transport chain complexes.[7]

-

Mitochondrial Membrane Potential (ΔΨm) Measurement: Fluorescent dyes like JC-1 or TMRM can be used to assess the mitochondrial membrane potential, which is an indicator of mitochondrial health. A decrease in ΔΨm is a common feature of MPP+-induced toxicity.[4]

-

ATP Level Quantification: Cellular ATP levels can be measured using luciferin/luciferase-based assays to determine the impact of MPP+ on cellular energy production.[4][9]

Apoptosis Assays

-

Caspase Activity Assays: The activity of key caspases, such as caspase-3, can be measured using fluorometric or colorimetric assays that detect the cleavage of a specific substrate.[1][5]

-

TUNEL Assay: The terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay detects DNA fragmentation, a characteristic of late-stage apoptosis, by labeling the free 3'-OH ends of DNA.[5]

Conclusion and Future Research Directions

N-Methylpyridinium (MPP+) remains an invaluable tool in Parkinson's disease research due to its well-characterized mechanism of action centered on mitochondrial dysfunction. The primary events of Complex I inhibition, ATP depletion, and ROS production are well-established. Future research is likely to focus on further elucidating the complex interplay between the various downstream signaling pathways, including those involved in mitochondrial quality control and neuroinflammation. A deeper understanding of these pathways may reveal novel therapeutic targets for mitigating the neurodegenerative process in Parkinson's disease. Furthermore, the development of more complex in vitro models, such as 3D brain organoids, will provide more physiologically relevant systems for studying MPP+ neurotoxicity and for screening potential neuroprotective compounds.[12]

References

- 1. MPP+-induced cytotoxicity in neuroblastoma cells: Antagonism and reversal by guanosine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. MPP+ - Wikipedia [en.wikipedia.org]

- 3. Hydralazine Protects Nigrostriatal Dopaminergic Neurons From MPP+ and MPTP Induced Neurotoxicity: Roles of Nrf2-ARE Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Bu-Yin-Qian-Zheng Formula Ameliorates MPP+-Induced Mitochondrial Dysfunction in Parkinson’s Disease via Parkin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1-Methyl-4-phenylpyridinium (MPP+)-induced apoptosis and mitochondrial oxidant generation: role of transferrin-receptor-dependent iron and hydrogen peroxide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Exploring the Neuroprotective Potential of N-Methylpyridinium against LPS-Induced Neuroinflammation: Insights from Molecular Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Characteristics of the mitochondrial and cellular uptake of MPP+, as probed by the fluorescent mimic, 4'I-MPP+ | PLOS One [journals.plos.org]

- 10. MPP+ Scaffold Containing Lipophilic Compounds are Potent Complex I Inhibitors and Selective Dopaminergic Toxins - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. JMIR Research Protocols - Novel Strategy to Assess the Neurotoxicity of Organic Solvents Such as Glycol Ethers: Protocol for Combining In Vitro and In Silico Methods With Human-Controlled Exposure Experiments [researchprotocols.org]

Methodological & Application

General Protocol for the Synthesis of N-Methyl Quaternary Ammonium Iodide Salts

Introduction

While "N-Methylcanadium iodide" does not correspond to a recognized chemical compound in scientific literature, the nomenclature suggests the N-methylation of a nitrogen-containing parent molecule ("Canadium") to form a quaternary ammonium (B1175870) iodide salt. This process is a fundamental and widely practiced transformation in organic and medicinal chemistry, often referred to as the Menshutkin reaction. Quaternary ammonium salts are valued for their diverse applications as surfactants, phase-transfer catalysts, antimicrobial agents, and as key intermediates in pharmaceutical synthesis.

This document provides a detailed, generalized protocol for the synthesis of N-methyl quaternary ammonium iodide salts from tertiary amine precursors using methyl iodide. The procedures outlined are broadly applicable to a wide range of nitrogen-containing organic compounds, including alkaloids and other complex molecules.

General Reaction Scheme

The synthesis proceeds via a bimolecular nucleophilic substitution (SN2) reaction, where the nitrogen atom of a tertiary amine acts as a nucleophile, attacking the electrophilic methyl group of methyl iodide. The iodide ion becomes the counter-ion to the resulting quaternary ammonium cation.

R₃N (Tertiary Amine) + CH₃I (Methyl Iodide) → R₃N⁺CH₃ I⁻ (Quaternary Ammonium Iodide)

Experimental Protocols

Two primary protocols are presented below, a standard procedure at room or elevated temperature and a microwave-assisted method for accelerated synthesis.

Protocol 1: General Procedure for Synthesis at Room or Elevated Temperature

This method is suitable for a wide range of tertiary amines and is a common approach for synthesizing quaternary ammonium iodides.

Materials:

-

Tertiary amine (starting material, 1.0 equivalent)

-

Methyl iodide (CH₃I, 1.0 - 1.2 equivalents)

-

Anhydrous solvent (e.g., acetonitrile, acetone, diethyl ether, or N,N-dimethylformamide (DMF))

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser (if heating)

-

Washing solvent (e.g., cold diethyl ether or hexane)

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve the tertiary amine in an appropriate anhydrous solvent. The typical concentration ranges from 0.1 to 1.0 M.

-

Addition of Methyl Iodide: To the stirred solution, add methyl iodide (1.0-1.2 equivalents). A slight excess of methyl iodide helps to ensure the complete conversion of the tertiary amine. The reaction is often exothermic, so for larger scale reactions, slow addition or external cooling may be necessary.

-

Reaction: Stir the reaction mixture at room temperature. If the reaction is slow, it can be heated to a temperature between 40-80 °C. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or by the precipitation of the quaternary ammonium salt product, which is often insoluble in less polar organic solvents.

-

Product Isolation: Once the reaction is complete, the solid product can be collected by filtration. If the product does not precipitate, the solvent can be removed under reduced pressure.

-

Purification: Wash the collected solid product with a cold, non-polar solvent like diethyl ether or hexane (B92381) to remove any unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent system, such as a methanol-ether mixture.

-

Drying: Dry the purified product under vacuum to remove any residual solvent.

Protocol 2: Microwave-Assisted Synthesis

Microwave-assisted synthesis can significantly reduce reaction times, often from hours to minutes.

Materials:

-

Tertiary amine (1.0 equivalent)

-

Methyl iodide (1.0 - 1.2 equivalents)

-

Microwave reaction vial with a cap

-

Microwave reactor

-

Washing solvent (e.g., cold diethyl ether)

Procedure:

-

Reaction Setup: In a microwave reaction vial, combine the tertiary amine and methyl iodide. This reaction can often be performed without a solvent.

-

Microwave Irradiation: Seal the vial and place it in the microwave reactor. Heat the mixture to a temperature between 110-130 °C for 2-10 minutes.

-

Product Isolation and Purification: After the reaction has cooled, collect the solid product. Wash the product with a cold, non-polar solvent (e.g., diethyl ether) and dry it under vacuum.

Data Presentation

The efficiency of N-methylation reactions can vary depending on the substrate, solvent, and reaction conditions. Below is a table summarizing typical reaction conditions and yields for the synthesis of various quaternary ammonium iodides.

| Starting Amine | Methylating Agent | Solvent | Temperature (°C) | Time | Yield (%) |

| N,N-Dimethylalkylamine | Methyl Iodide | Acetonitrile | Reflux | 12 h | 85-95 |

| Aniline Derivative | Methyl Iodide | Acetone | Room Temp | 4-8 h | 70-90 |

| Quinoline | Methyl Iodide | Methyl Benzoate | 30 | 2 h | >70 |

| Tertiary Amine | Methyl Iodide | None (Microwave) | 110-130 | 2-10 min | High |

Characterization of this compound

To confirm the identity and purity of the synthesized product, the following analytical techniques are essential:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the presence of the N-methyl group and the overall structure of the molecule.

-

Mass Spectrometry (MS): Provides information on the molecular weight of the cation.

-

Elemental Analysis: Determines the elemental composition of the compound, confirming its empirical formula.

-

Melting Point: A sharp melting point is indicative of a pure compound.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis of N-methyl quaternary ammonium iodide.

Caption: General workflow for the synthesis of N-methyl quaternary ammonium iodide.

Safety Precautions

-

Methyl iodide is a hazardous and volatile substance. All manipulations should be carried out in a well-ventilated fume hood.

-

Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, should be worn at all times.

-

Anhydrous solvents are often flammable and should be handled with care, away from ignition sources.

Using N-Methylcanadium iodide as a methylating agent in organic synthesis

Application Notes and Protocols for N-Methylation in Organic Synthesis

Disclaimer: The chemical name "N-Methylcanadium iodide" is not standard and does not correspond to a recognized chemical entity for use as a general methylating agent. Research indicates that this name may be a misnomer for N-methylcanadine iodide, a derivative of the natural alkaloid canadine. N-methylcanadine iodide is a complex molecule typically used as a structural scaffold or precursor in synthetic chemistry rather than as a general agent for transferring a methyl group.[1]

This document provides detailed application notes and protocols for common and effective N-methylating agents relevant to researchers, scientists, and drug development professionals. We will focus on methyl iodide, a widely used reagent, and N-methylpyridinium iodide, a related quaternary ammonium (B1175870) salt.

Introduction to N-Methylation in Organic Synthesis

N-methylation, the addition of a methyl group to a nitrogen atom, is a fundamental transformation in organic synthesis and drug discovery.[2] This modification can significantly alter the pharmacological properties of a molecule by:

-

Enhancing Metabolic Stability: N-methylation can protect peptides and other drug candidates from enzymatic degradation.[3][4]

-

Improving Bioavailability: The increased lipophilicity and altered hydrogen bonding capacity can lead to better membrane permeability.[3][4]

-

Modulating Receptor Binding: The addition of a methyl group can fine-tune the affinity and selectivity of a ligand for its biological target.[2][5]

Methyl iodide (CH₃I) is a classic and highly effective reagent for methylation of various nucleophiles, including amines, phenols, and thiols, typically via an Sₙ2 mechanism.[6][7][8][9] N-methylpyridinium salts are also employed in specific synthetic contexts.[10][11]

Methylating Agents: Reactivity and Applications

Methyl Iodide (Iodomethane)

Methyl iodide is a potent methylating agent due to the excellent leaving group ability of iodide and the steric accessibility of the methyl group.[6][7] It is widely used for the N-methylation of primary and secondary amines, as well as for the quaternization of tertiary amines and N-heterocycles.

Key Applications:

-

Synthesis of N-methylated peptides and amino acids.[4]

-

Modification of alkaloids and other natural products.[12]

-

Preparation of quaternary ammonium salts.

-

General N-methylation of heterocyclic compounds.

N-Methylpyridinium Iodide

N-methylpyridinium iodide is the product of the reaction between pyridine (B92270) and methyl iodide.[13] While it is the result of a methylation reaction, it can also be used in certain synthetic applications, though it is not a general-purpose methylating agent like methyl iodide.[11]

Experimental Protocols

Protocol 1: General N-Methylation of an Amine using Methyl Iodide

This protocol describes a standard procedure for the N-methylation of a primary or secondary amine using methyl iodide with a non-nucleophilic base.

Materials:

-

Substrate (amine)

-

Methyl Iodide (CH₃I)

-

Potassium Carbonate (K₂CO₃), anhydrous

-

Acetone (B3395972) or Acetonitrile (anhydrous)

-

Stir bar and round-bottom flask

-

Reflux condenser

-

Standard workup and purification equipment

Procedure:

-

To a round-bottom flask containing a magnetic stir bar, add the amine substrate (1.0 eq).

-

Add anhydrous potassium carbonate (2.0-3.0 eq).

-

Dissolve the mixture in a suitable anhydrous solvent (e.g., acetone or acetonitrile).

-

Add methyl iodide (1.1-1.5 eq for mono-methylation, excess for quaternization) dropwise to the stirring suspension at room temperature.

-

Attach a reflux condenser and heat the reaction mixture to reflux.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Filter the solid potassium carbonate and rinse with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography, recrystallization, or distillation as appropriate.

Protocol 2: N-Methylation of Pyridine to form N-Methylpyridinium Iodide

This protocol details the quaternization of pyridine using methyl iodide to synthesize N-methylpyridinium iodide.[13]

Materials:

-

Pyridine (C₅H₅N)

-

Methyl Iodide (CH₃I)

-

Acetone (anhydrous)

-

Stir bar and round-bottom flask

-

Reflux condenser

-

Buchner funnel and filter paper

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve pyridine (1.0 eq) in anhydrous acetone.[13]

-

Add methyl iodide (1.1-1.2 eq) to the solution.[13]

-

Attach a reflux condenser and stir the reaction mixture at reflux for 1-2 hours.[13] A precipitate will form as the reaction proceeds.

-

After the reaction is complete, cool the mixture to room temperature.[13]

-

Collect the solid product by vacuum filtration using a Buchner funnel.[13]

-

Wash the precipitate with cold acetone to remove any unreacted starting materials.[13]

-

Dry the resulting white to off-white solid in a vacuum oven to obtain pure N-methylpyridinium iodide.[13]

Quantitative Data Summary

The efficiency of N-methylation reactions is highly dependent on the substrate, base, solvent, and temperature. Below is a table summarizing typical reaction conditions and yields for representative N-methylation reactions.

| Substrate | Methylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Pyridine | Methyl Iodide | - | Acetone | Reflux | 1 | 99 | [13] |

| Generic Secondary Amine | Methyl Iodide | K₂CO₃ | DMF | 25-50 | 2-12 | 85-95 | General Knowledge |

| Peptide on Solid Support | Methyl Iodide | (Conditions vary) | DMF | 25 | 1-2 | >90 | [4] |

| Canadine | Methyl Iodide | K₂CO₃ | (Not specified) | (Not specified) | (Not specified) | (Not specified) | [1] |

Visualizations

Below are diagrams illustrating the workflow for N-methylation and the logical relationship of its impact on drug properties.

References

- 1. N-Methylcanadium (iodide) | Benchchem [benchchem.com]

- 2. Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. encyclopedia.pub [encyclopedia.pub]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. juniperpublishers.com [juniperpublishers.com]

- 10. Methylpyridinium - Wikipedia [en.wikipedia.org]

- 11. Cas 930-73-4,1-Methylpyridinium·iodide | lookchem [lookchem.com]

- 12. depot-e.uqtr.ca [depot-e.uqtr.ca]

- 13. rsc.org [rsc.org]

Application Note: HPLC Purity Analysis of N-Methylpyridinium Iodide

An important note for the reader: The compound "N-Methylcanadium iodide" appears to be a typographical error, as no such compound is found in the chemical literature. Based on the name, it is highly probable that the intended compound was N-Methylpyridinium iodide . This document provides a detailed HPLC analysis method for the purity of N-Methylpyridinium iodide.

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the determination of purity and the quantification of related substances for N-Methylpyridinium iodide.

Introduction

N-Methylpyridinium iodide is a quaternary ammonium (B1175870) salt.[1][2] It is essential to have a reliable analytical method to assess its purity, particularly for applications in research and development where impurities can significantly impact experimental outcomes. This reversed-phase HPLC method provides a sensitive and accurate means to separate N-Methylpyridinium iodide from its potential process-related impurities and degradation products.

Physicochemical Properties of N-Methylpyridinium Iodide

A summary of the key physicochemical properties of N-Methylpyridinium iodide is presented in Table 1.

Table 1: Physicochemical Properties of N-Methylpyridinium Iodide

| Property | Value | Reference |

| Molecular Formula | C₆H₈IN | [3] |

| Molecular Weight | 221.04 g/mol | [3] |

| Appearance | White to pale yellow crystalline powder | [1] |

| Melting Point | 116 °C | [3] |

| Solubility | Soluble in water, methanol, and ethanol.[1] Sparingly soluble in non-polar solvents.[1] | [1] |

Principle of the HPLC Method

This method utilizes reversed-phase chromatography with a C18 stationary phase. The separation is achieved based on the differential partitioning of N-Methylpyridinium iodide and its impurities between the nonpolar stationary phase and a polar mobile phase. Ion-pair chromatography principles can be applied to enhance the retention and resolution of the cationic N-Methylpyridinium moiety. A UV detector is used for the quantification of the analyte and its impurities.

Experimental Protocol

Instrumentation and Materials

-

Instrumentation:

-

HPLC system with a quaternary or binary pump

-

Autosampler

-

Column thermostat

-

UV-Vis detector

-

-

Materials:

-

N-Methylpyridinium iodide reference standard (≥98.0% purity)

-

Acetonitrile (HPLC grade)

-

Potassium dihydrogen phosphate (B84403) (AR grade)

-

Orthophosphoric acid (AR grade)

-

Deionized water (18.2 MΩ·cm)

-

Chromatographic Conditions

The recommended HPLC conditions are summarized in Table 2.

Table 2: HPLC Chromatographic Conditions

| Parameter | Condition |

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase A | 20 mM Potassium dihydrogen phosphate buffer, pH adjusted to 3.0 with orthophosphoric acid |

| Mobile Phase B | Acetonitrile |

| Gradient Elution | 0-5 min: 5% B; 5-25 min: 5-40% B; 25-30 min: 40% B; 30-31 min: 40-5% B; 31-35 min: 5% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

| Diluent | Water:Acetonitrile (90:10 v/v) |

Preparation of Solutions

-

Mobile Phase A (Phosphate Buffer): Dissolve 2.72 g of potassium dihydrogen phosphate in 1000 mL of deionized water. Adjust the pH to 3.0 with orthophosphoric acid. Filter through a 0.45 µm membrane filter and degas.

-

Standard Solution (100 µg/mL): Accurately weigh about 10 mg of N-Methylpyridinium iodide reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

-

Sample Solution (100 µg/mL): Accurately weigh about 10 mg of the N-Methylpyridinium iodide sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

Data Analysis and Purity Calculation

The purity of the N-Methylpyridinium iodide sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Data Presentation

A summary of expected chromatographic parameters is provided in Table 3.

Table 3: Expected Chromatographic Parameters

| Parameter | Expected Value |

| Retention Time of N-Methylpyridinium | Approximately 12.5 min |

| Relative Retention Time of Potential Impurities | Varies (e.g., Pyridine at ~3.2 min) |

| Resolution between N-Methylpyridinium and Closest Eluting Impurity | > 2.0 |

| Tailing Factor for N-Methylpyridinium Peak | < 1.5 |

| Theoretical Plates for N-Methylpyridinium Peak | > 5000 |

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship for the purity analysis.

Caption: Workflow for HPLC purity assessment of N-Methylpyridinium iodide.

Caption: Logical steps for calculating purity from the HPLC chromatogram.

References

Application Notes and Protocols for N-Methylcanadium Iodide in In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the preparation of N-Methylcanadium iodide stock solutions for use in various in vitro assays. It includes information on the physicochemical properties of the compound, recommended procedures for solubilization and storage, and a general protocol for its application in cell-based assays.

Introduction

This compound is a quinolizidine (B1214090) alkaloid that has been isolated from plant sources such as Zanthoxylum ocumarense.[1][2] As a research chemical, its biological activities are not yet fully elucidated, making it a compound of interest for screening in various in vitro models to explore its potential therapeutic effects.[1][3] Proper preparation of stock solutions is a critical first step to ensure accurate and reproducible experimental results. This guide outlines the best practices for handling, dissolving, and storing this compound for laboratory use.

Physicochemical Properties

A summary of the key properties of this compound is presented in the table below. Understanding these properties is essential for its correct handling and use in experimental setups.

| Property | Value | Reference |

| Molecular Formula | C₂₁H₂₄NO₄I | [3] |

| Molecular Weight | 481.3 g/mol | [2][3] |

| CAS Number | 100176-93-0 | [2][3] |

| Appearance | Solid | [2] |

| Purity | ≥95% | [2] |

| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) and Methanol | [1] |

| Storage | Recommended storage at -20°C for long-term stability. | [3] |

Preparation of Stock Solutions

The following protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This high-concentration stock can then be serially diluted to the desired working concentrations for various in vitro assays.

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile, amber microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Vortex mixer

-

Pipettes and sterile filter tips

Protocol:

-

Equilibration: Allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of moisture.

-

Weighing: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh the desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.813 mg of the compound.

-

Solubilization: Add the appropriate volume of anhydrous DMSO to the tube containing the weighed compound. For a 10 mM solution from 4.813 mg, add 1 mL of DMSO.

-

Dissolution: Cap the tube tightly and vortex thoroughly for 1-2 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath and brief sonication can aid in dissolution if necessary.[4]

-

Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile, amber vials to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term use. For short-term storage (up to a week), the solution can be kept at 4°C, protected from light.

Experimental Workflow: Stock Solution Preparation and Use

The following diagram illustrates the general workflow from receiving the compound to its use in a typical cell-based assay.

Caption: Workflow for preparing and using this compound.

Application in In Vitro Assays: General Protocol for Cell Viability (MTT Assay)

This protocol provides a general method for assessing the cytotoxic effects of this compound on a cancer cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

-

Adherent cancer cell line (e.g., HeLa, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

This compound stock solution (10 mM in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO (for formazan (B1609692) solubilization)

-

Phosphate-Buffered Saline (PBS)

-

Multi-channel pipette

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Dilution: Prepare serial dilutions of the this compound stock solution in complete culture medium to create a range of working concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration in all wells, including the vehicle control, is consistent and non-toxic (typically ≤ 0.5%).

-

Cell Treatment: After 24 hours of incubation, remove the old medium and add 100 µL of the prepared working solutions to the respective wells. Include wells for a vehicle control (medium with the same final concentration of DMSO) and an untreated control.

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

-

MTT Addition: After the treatment period, add 10 µL of MTT solution to each well and incubate for 3-4 hours. During this time, viable cells will metabolize the MTT into purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).

Potential Signaling Pathways for Investigation

While the specific molecular targets of this compound are unknown, many alkaloid compounds are known to interact with key cellular signaling pathways that regulate cell proliferation, survival, and apoptosis.[3] Given its iodine moiety, pathways involved in iodide transport, such as those regulated by the sodium-iodide symporter (NIS), could be of interest, particularly in the context of thyroid-related research.[5][6]

Furthermore, canonical pathways frequently dysregulated in cancer, such as the MAPK/ERK pathway, represent plausible targets for novel therapeutic agents. The diagram below illustrates a simplified overview of the MAPK/ERK signaling cascade, a common subject of investigation in drug discovery.

Caption: Simplified MAPK/ERK signaling pathway.

Disclaimer: This document is intended for research purposes only. This compound is not for human or veterinary use.[2] All laboratory work should be conducted in accordance with institutional safety guidelines.

References

- 1. bioaustralis.com [bioaustralis.com]

- 2. caymanchem.com [caymanchem.com]

- 3. N-Methylcanadium (iodide) | Benchchem [benchchem.com]

- 4. m.elisa-research.com [m.elisa-research.com]

- 5. Molecular mechanisms of radioactive iodine refractoriness in differentiated thyroid cancer: Impaired sodium iodide symporter (NIS) expression owing to altered signaling pathway activity and intracellular localization of NIS [thno.org]

- 6. Evaluation of potential sodium-iodide symporter (NIS) inhibitors using a secondary Fischer rat thyroid follicular cell (FRTL-5) radioactive iodide uptake (RAIU) assay - PMC [pmc.ncbi.nlm.nih.gov]

Applications of N-Methylcanadium Iodide in Natural Product Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methylcanadium iodide, systematically known as N-methyl-α-canadinium iodide, is a quaternary ammonium (B1175870) salt derived from the protoberberine alkaloid, canadine (B1168894). This compound serves as a pivotal intermediate in the biosynthesis of several complex natural products and presents unique opportunities for synthetic chemists. Its charged nature and specific stereochemistry make it a valuable precursor in various synthetic transformations, primarily in the construction of intricate alkaloid scaffolds. This document provides detailed application notes and experimental protocols for the use of this compound in natural product synthesis, with a focus on its role in biosynthetic pathways and potential synthetic reactions like the Hofmann elimination.

Application Note 1: Precursor in the Biosynthesis of Noscapine (B1679977)